molecular formula C6H3ClFNO B1486687 6-Chloro-3-fluoropicolinaldehyde CAS No. 884494-77-3

6-Chloro-3-fluoropicolinaldehyde

Cat. No.: B1486687
CAS No.: 884494-77-3
M. Wt: 159.54 g/mol
InChI Key: DXJIVEOKXUIRBT-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropicolinaldehyde, also known as 6-chloro-3-fluoropyridine-2-carbaldehyde, is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol. This compound is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 3rd position on the pyridine ring, along with an aldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoropicolinaldehyde typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination and chlorination of pyridine-2-carboxaldehyde under controlled conditions. The reaction conditions include the use of specific halogenating agents, such as N-fluoropyridinium salts and chlorine gas, in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-fluoropicolinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, with nucleophiles such as hydroxide (OH-) or cyanide (CN-) replacing the chlorine or fluorine atoms.

Major Products Formed:

  • Oxidation: 6-Chloro-3-fluoropicolinic acid

  • Reduction: 6-Chloro-3-fluoropicolinalcohol

  • Substitution: 6-Hydroxy-3-fluoropicolinaldehyde or 6-Cyan-3-fluoropicolinaldehyde

Scientific Research Applications

6-Chloro-3-fluoropicolinaldehyde has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, particularly in the field of medicinal chemistry.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of halogenated pyridines on cellular processes.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-3-fluoropicolinaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine

  • 3-Chloro-4-fluoropyridine

  • 2-Chloro-6-fluoropyridine

  • 3-Chloro-5-fluoropyridine

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Properties

IUPAC Name

6-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIVEOKXUIRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660516
Record name 6-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-77-3
Record name 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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